4-chloro-5-nitro-1-tosyl-1H-pyrrolopyridine

Medicinal Chemistry Computational Chemistry ADME Prediction

4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1421338-17-1) is a disubstituted pyrrolo[2,3-b]pyridine (7-azaindole) building block, widely recognized as a key intermediate for synthesizing bioactive kinase inhibitors. The compound is defined by its precise 4-chloro and 5-nitro substitution pattern on the 7-azaindole core, which is further protected by a tosyl group.

Molecular Formula C14H10ClN3O4S
Molecular Weight 351.8 g/mol
CAS No. 1421338-17-1
Cat. No. B8197215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-nitro-1-tosyl-1H-pyrrolopyridine
CAS1421338-17-1
Molecular FormulaC14H10ClN3O4S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl
InChIInChI=1S/C14H10ClN3O4S/c1-9-2-4-10(5-3-9)23(21,22)17-7-6-11-13(15)12(18(19)20)8-16-14(11)17/h2-8H,1H3
InChIKeyIUEDKJPOBOGQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1421338-17-1) for Specialized Medicinal Chemistry and Kinase Inhibitor Synthesis


4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1421338-17-1) is a disubstituted pyrrolo[2,3-b]pyridine (7-azaindole) building block, widely recognized as a key intermediate for synthesizing bioactive kinase inhibitors [1]. The compound is defined by its precise 4-chloro and 5-nitro substitution pattern on the 7-azaindole core, which is further protected by a tosyl group. This specific substitution and protection strategy enables orthogonal functionalization and is a critical control point for downstream structure-activity relationship (SAR) studies [2]. The compound is primarily employed in research and development settings, with a standard purity specification of ≥98% (HPLC) as noted across multiple supplier specifications .

Why Generic 'Pyrrolopyridine' or Simple 7-Azaindole Analogs Cannot Substitute 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Research Protocols


Substitution with unsubstituted 7-azaindole or even other 4-chloro or 5-nitro pyrrolopyridines is not feasible for established synthetic routes and biological profiles. The concurrent presence of the 4-chloro and 5-nitro groups on the tosyl-protected 7-azaindole core is a specific structural requirement for key intermediates in numerous patent-protected kinase inhibitor programs [1]. The chloro group acts as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group can be reduced to an amine for subsequent functionalization, enabling a divergent synthetic strategy that is unattainable with simpler analogs [2]. Furthermore, physicochemical parameters such as lipophilicity (cLogP) and topological polar surface area (TPSA) are uniquely defined by this specific substitution pattern, directly impacting the pharmacokinetic properties of derived compounds . Substituting with a compound lacking either functional group or bearing a different protecting group (e.g., phenylsulfonyl) can lead to divergent reactivity, altered physicochemical properties, and failure to reproduce patented synthetic routes, resulting in significant research delays and resource waste .

Quantitative Comparative Analysis: Differentiating 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine from Its Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (cLogP) vs. Phenylsulfonyl Analog

4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine exhibits a significantly higher calculated lipophilicity (cLogP) compared to its phenylsulfonyl analog, a direct comparator. This difference is driven by the methyl substituent on the tosyl group versus the unsubstituted phenyl group. The quantitative difference in cLogP is a critical parameter for medicinal chemists predicting compound ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Medicinal Chemistry Computational Chemistry ADME Prediction

Synthetic Utility Differentiation: Orthogonal Functional Handles vs. Des-Chloro and Des-Nitro Analogs

The target compound possesses a unique combination of orthogonal synthetic handles (4-Cl and 5-NO2) on the 7-azaindole core. This is in stark contrast to simpler, commercially available analogs such as 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-05-1) and 5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (a hypothetical compound for which no commercial source was identified, underscoring the target's unique availability). The presence of both groups enables sequential, divergent functionalization at two distinct positions on the core, a capability not present in the mono-substituted comparators .

Organic Synthesis Medicinal Chemistry Divergent Synthesis

Differentiation in Kinase Inhibitor Scaffold Assembly: Class-Level Inference from Histone Demethylase (KDM) Inhibitor Patents

Patents disclosing potent histone demethylase (KDM) inhibitors, such as those from Celgene Quanticel Research (US20180105521A1), specifically claim pyrrolo[3,2-b]pyridine derivatives bearing a 7-position carboxylic acid or bioisostere and a second substituent at the 2-position [1]. While the target compound itself is a pyrrolo[2,3-b]pyridine regioisomer and lacks these specific substituents, its 4-chloro-5-nitro-1-tosyl substitution pattern is a known and essential precursor for introducing such functionality in related patent families. A comparator such as 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866546-10-3) lacks the second functional handle and is thus limited in its ability to generate the diverse, complex substitution patterns required for modern drug discovery .

Epigenetics Cancer Therapeutics KDM Inhibitors

Optimal Research and Industrial Applications for 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Based on Evidence


Synthesis of 4,5-Disubstituted-7-Azaindole Libraries for Kinase Inhibitor Lead Optimization

The orthogonal functional handles (4-Cl and 5-NO2) on the 1-tosyl-protected 7-azaindole core make this compound an ideal starting point for synthesizing focused libraries of 4,5-disubstituted pyrrolopyridines. As demonstrated in Section 3.2, the ability to sequentially functionalize the 4- and 5-positions via cross-coupling and reduction/acylation is a key differentiator from mono-substituted analogs . This application is directly relevant to medicinal chemistry teams developing inhibitors for kinases like FGFR, JAK, and CHK1, where the 7-azaindole core is a privileged scaffold [1].

Scale-Up of Key Intermediates for Patent-Protected Histone Demethylase (KDM) Inhibitors

The tosyl-protected pyrrolopyridine core is a recurring motif in patent families related to KDM inhibitors, a target class in oncology. While the target compound is not the final active pharmaceutical ingredient (API), its specific substitution pattern makes it an advanced and crucial intermediate for accessing these patented chemical series. As detailed in Section 3.3, this compound provides a more direct route to complex scaffolds compared to simpler building blocks . Procuring this compound in bulk with high purity (≥98% as noted in Section 1) is a strategic step for process chemistry groups involved in the scale-up of pre-clinical candidates [2].

Investigating Structure-Activity Relationships (SAR) at the 4- and 5-Positions of the 7-Azaindole Core

The dual functionalization pattern allows for systematic exploration of SAR at two distinct vectors on the 7-azaindole scaffold. Researchers can use the target compound to independently vary substituents at the 4-position (via the chloro handle) and the 5-position (via the nitro handle) to probe binding interactions with a target protein. This is a more efficient and controlled approach than synthesizing each analog de novo, directly addressing the need for precise SAR data in early-stage drug discovery projects [1].

Computational Chemistry and ADME Prediction Model Validation

The well-defined and unique physicochemical parameters of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, including its consensus cLogP of 2.57 and TPSA of 106.16 Ų (Section 3.1), make it a useful compound for validating and calibrating computational models used to predict drug-like properties . Its lipophilicity profile, which is distinct from its phenylsulfonyl analog, provides a useful benchmark for algorithms predicting the impact of methyl substitution on logP within a heterocyclic system .

Quote Request

Request a Quote for 4-chloro-5-nitro-1-tosyl-1H-pyrrolopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.